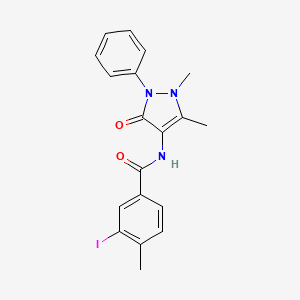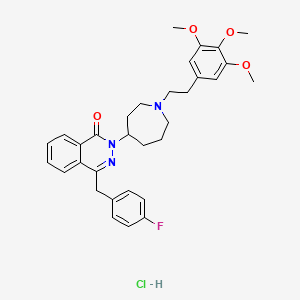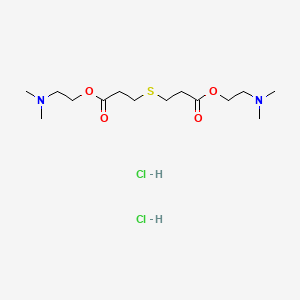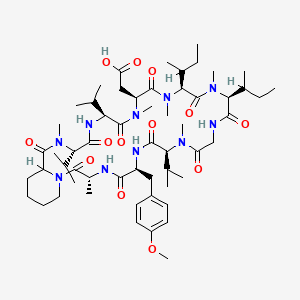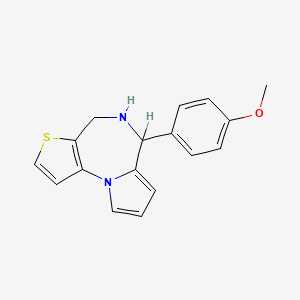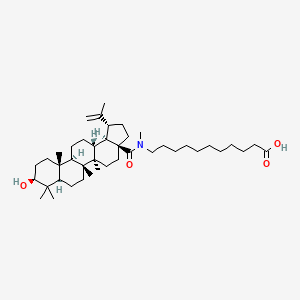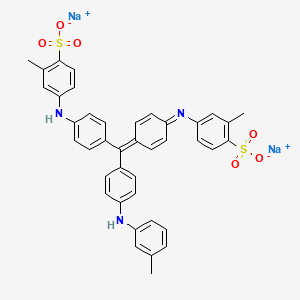
1H-Isoindole-1,3(2H)-dione, 2-(2-((1-piperidinyl)methyl)-1H-benzimidazol-2-ylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-(2-((1-piperidinyl)methyl)-1H-benzimidazol-2-ylmethyl)- is a complex organic compound with a unique structure that combines elements of isoindole, benzimidazole, and piperidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-((1-piperidinyl)methyl)-1H-benzimidazol-2-ylmethyl)- typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the piperidinylmethyl group, and finally the formation of the isoindole dione structure. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(2-((1-piperidinyl)methyl)-1H-benzimidazol-2-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 2-(2-((1-piperidinyl)methyl)-1H-benzimidazol-2-ylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-((1-piperidinyl)methyl)-1H-benzimidazol-2-ylmethyl)- involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine group may enhance the compound’s solubility and bioavailability, while the isoindole dione structure contributes to its overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar isoindole dione structures but different substituents.
Benzimidazole derivatives: Compounds with variations in the benzimidazole core.
Piperidine-containing compounds: Molecules that include the piperidine ring but differ in other structural aspects.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(2-((1-piperidinyl)methyl)-1H-benzimidazol-2-ylmethyl)- is unique due to its combination of three distinct structural motifs, each contributing to its chemical and biological properties
Propiedades
Número CAS |
115398-74-8 |
|---|---|
Fórmula molecular |
C22H22N4O2 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
2-[[1-(piperidin-1-ylmethyl)benzimidazol-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H22N4O2/c27-21-16-8-2-3-9-17(16)22(28)25(21)14-20-23-18-10-4-5-11-19(18)26(20)15-24-12-6-1-7-13-24/h2-5,8-11H,1,6-7,12-15H2 |
Clave InChI |
NWYNGWBKQXQMLV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CN2C3=CC=CC=C3N=C2CN4C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


